

In-Depth Technical Guide: GNF7686 (CAS Number 839706-07-9)

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Compound of Interest

Compound Name: GNF7686

Cat. No.: B2600915

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Disclaimer: While the prompt requested information on **GNF7686** as a dual inhibitor of TRYP6 and CDKL5, extensive searches of publicly available scientific literature and databases did not yield any information linking **GNF7686** to the inhibition of these two specific kinases. This guide therefore focuses on the well-documented activity of **GNF7686** as a potent multi-kinase inhibitor, particularly of Bcr-Abl and as an inhibitor of Ras signaling.

Introduction

GNF7686, also known as GNF-7, is a potent, orally bioavailable multi-kinase inhibitor.^{[1][2]} It is classified as a type-II kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase, offering a distinct mechanism from type-I inhibitors that target the active conformation.^[3] This characteristic allows **GNF7686** to effectively inhibit the T315I "gatekeeper" mutant of Bcr-Abl, a common source of resistance to first and second-generation Bcr-Abl inhibitors in the treatment of Chronic Myelogenous Leukemia (CML).^{[1][3]} Beyond Bcr-Abl, **GNF7686** has demonstrated activity against a panel of other kinases and has shown efficacy in preclinical models of leukemia and colon cancer.^{[1][3][4]}

Chemical and Physical Properties

GNF7686 is a complex small molecule with the following properties:

Property	Value	Reference
CAS Number	839706-07-9	[1][3][4]
Synonyms	GNF-7	[3][4]
Molecular Formula	C ₂₈ H ₂₄ F ₃ N ₇ O ₂	[1][4]
Molecular Weight	547.53 g/mol	[1][4]
Appearance	White to beige powder	[5]
Purity	≥98% (by HPLC)	[1][2]
Solubility	DMSO: ~2 mg/mL (warmed), DMF: ~10 mg/mL, Ethanol: ~0.1 mg/mL	[4][5]
Storage	Store at -20°C	[1]

Biological Activity and Mechanism of Action

GNF7686 exhibits potent inhibitory activity against a range of kinases. Its primary mechanism involves binding to the ATP-binding pocket of the kinase in its inactive conformation, thereby preventing the conformational change required for kinase activity.

Kinase Inhibitory Profile

The inhibitory activity of **GNF7686** against various kinases has been quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Kinase Target	IC ₅₀ (nM)	Reference
ACK1	25	[4]
GCK	8	[4]
Bcr-Abl (wild-type)	133	[1] [2]
Bcr-Abl (T315I mutant)	61	[1] [2] [4]
Bcr-Abl (E255V mutant)	122	[4]
Bcr-Abl (G250E mutant)	136	[4]
c-Abl	133	[4]

Cellular Activity

GNF7686 demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.

Cell Line	Description	IC ₅₀ (nM)	Reference
Ba/F3 Bcr-Abl (wild-type)	Murine pro-B cells transformed with Bcr-Abl	<5	[4]
Ba/F3 Bcr-Abl (T315I)	Murine pro-B cells transformed with T315I mutant Bcr-Abl	<5	[4]
Ba/F3 Bcr-Abl (E255V)	Murine pro-B cells transformed with E255V mutant Bcr-Abl	<5	[4]
Ba/F3 Bcr-Abl (G250E)	Murine pro-B cells transformed with G250E mutant Bcr-Abl	<5	[4]
COLO 205	Human colorectal adenocarcinoma	1	[3] [4]
SW620	Human colorectal adenocarcinoma	5	[3]
TrkC-Ba/F3	Ba/F3 cells dependent on TrkC signaling	8	[3]

In Vivo Efficacy

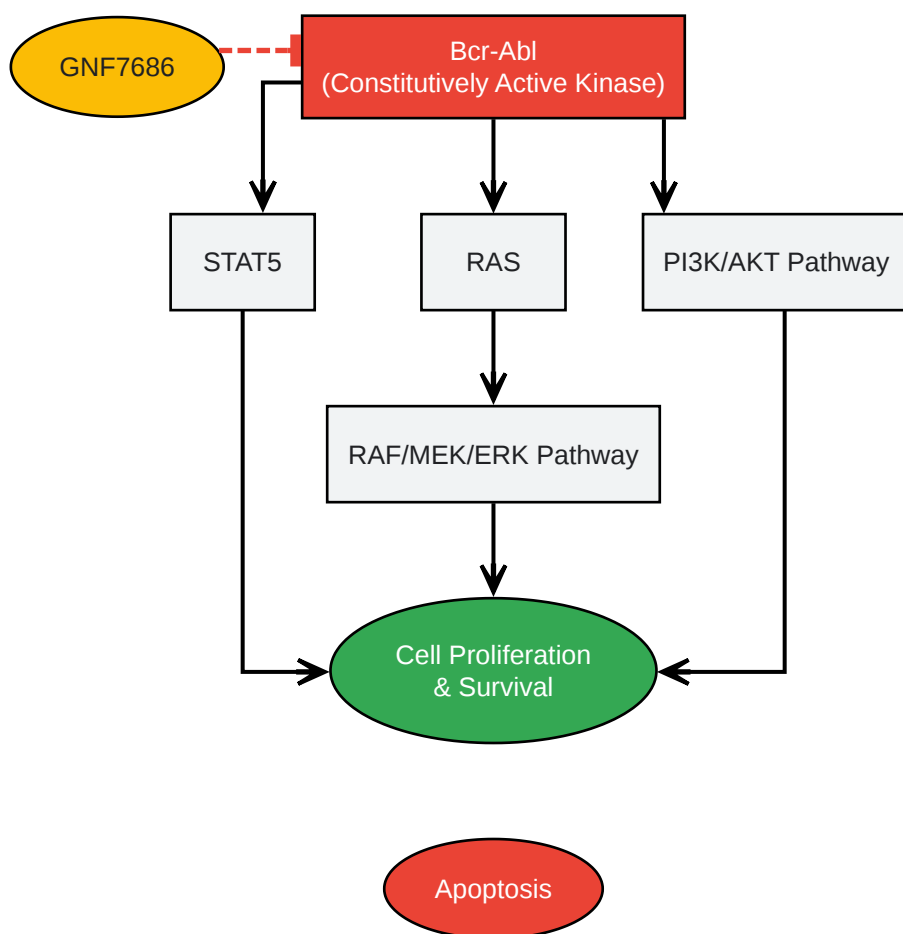
Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of **GNF7686**.

Animal Model	Treatment Dose and Schedule	Outcome	Reference
Bcr-Abl (T315I) Ba/F3 Xenograft	10 and 20 mg/kg, orally	Reduced tumor growth	[3] [4]
OCI-AML3 Xenograft	8 mg/kg	Reduced tumor volume	[4]
NRAS-mutant Leukemia Xenotransplantation	7.5 mg/kg or 15 mg/kg, QD	Decreased disease burden and prolonged survival	[3]

Signaling Pathways

Bcr-Abl Signaling Pathway

GNF7686's primary mechanism of action in CML is the inhibition of the constitutively active Bcr-Abl fusion protein. As a type-II inhibitor, it stabilizes the inactive conformation of the Abl kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.

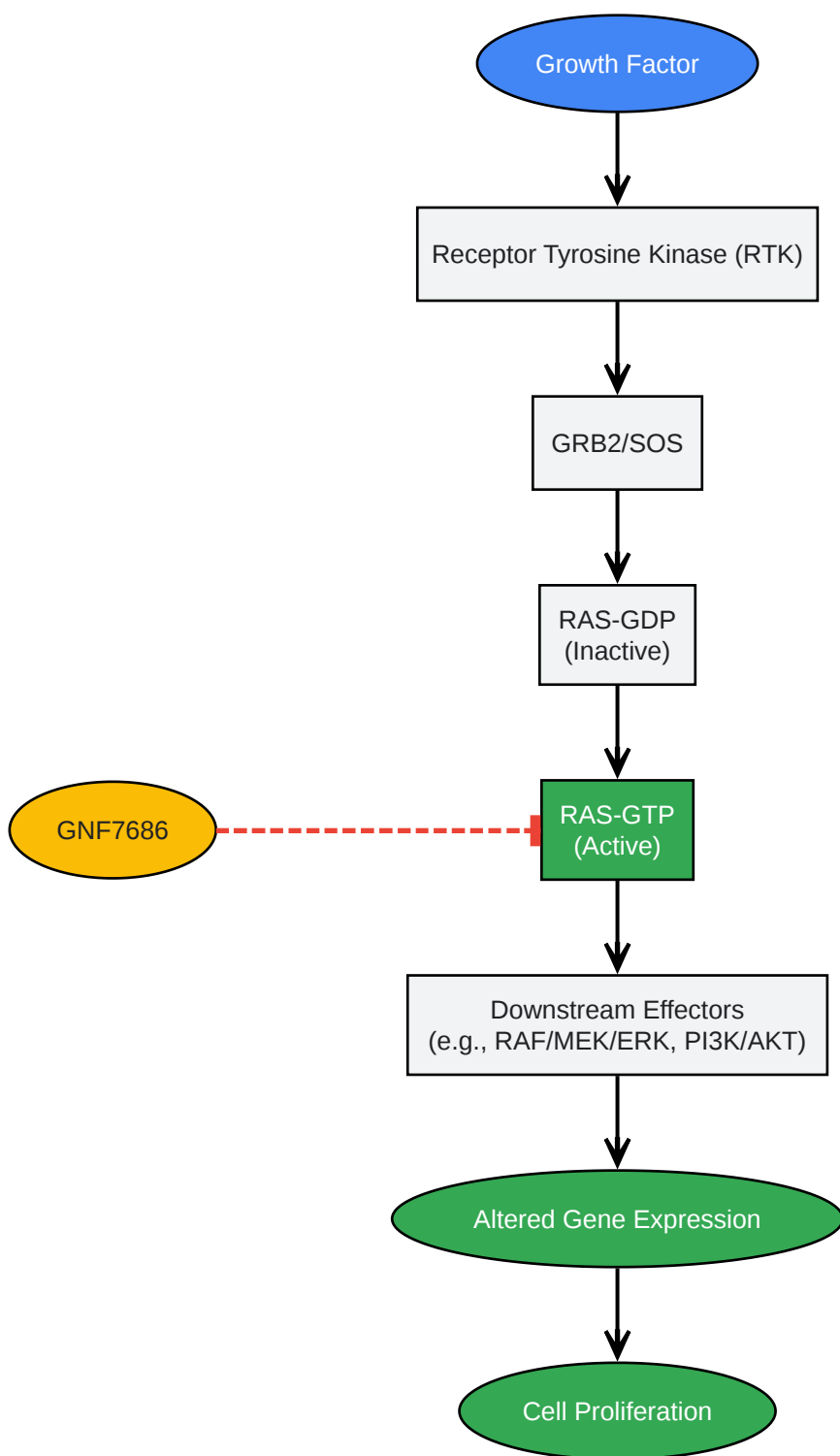


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Caption: **GNF7686** inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.

Ras Signaling Pathway

GNF7686 has also been identified as an inhibitor of Ras signaling.[1][2] While the precise molecular mechanism of this inhibition is not fully elucidated, it is known to induce cell cycle arrest and apoptosis in leukemia cells with NRAS mutations.[1] This suggests that **GNF7686** may interfere with the activation of Ras or the function of its downstream effectors.



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Caption: **GNF7686** disrupts Ras signaling, leading to reduced cell proliferation.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of **GNF7686**.

LanthaScreen® Kinase Assay for IC₅₀ Determination

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of **GNF7686** against a specific kinase.

Materials:

- Kinase of interest
- LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate
- Fluorescein-labeled substrate peptide
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **GNF7686** stock solution in DMSO
- 384-well microplates
- TR-FRET-compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **GNF7686** in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations.
- Kinase Reaction:
 - Add 2.5 µL of the diluted **GNF7686** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 5 µL of a 2X kinase/substrate mixture (containing the kinase and fluorescein-labeled substrate peptide in kinase buffer) to each well.

- Initiate the kinase reaction by adding 2.5 μL of a 4X ATP solution in kinase buffer. The final reaction volume is 10 μL .
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction and detect phosphorylation by adding 10 μL of a 2X detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer.
 - Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
 - Calculate the emission ratio (520 nm / 490 nm).
 - Plot the emission ratio against the logarithm of the **GNF7686** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
- Complete cell culture medium
- **GNF7686** stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μ L of complete medium and incubate overnight.
- Compound Treatment:
 - Prepare serial dilutions of **GNF7686** in complete medium from a DMSO stock.
 - Add 100 μ L of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.
 - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the **GNF7686** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mouse Xenograft Tumor Model

This in vivo protocol assesses the anti-tumor efficacy of **GNF7686** in a mouse model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
- Matrigel (optional)
- **GNF7686** formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal housing and monitoring equipment

Procedure:

- Tumor Cell Implantation:
 - Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
 - Subcutaneously inject a defined number of cells (e.g., 5×10^6) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor growth.
 - When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Compound Administration:

- Administer **GNF7686** orally to the treatment group at the desired dose and schedule (e.g., 10 mg/kg, once daily).
- Administer the vehicle solution to the control group following the same schedule.
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
 - Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight and overall health of the mice throughout the study.
- Data Analysis:
 - Plot the mean tumor volume over time for both the treatment and control groups.
 - At the end of the study, calculate the tumor growth inhibition (TGI) for the **GNF7686**-treated group compared to the control group.
 - Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

GNF7686 is a potent multi-kinase inhibitor with significant activity against Bcr-Abl, including the clinically relevant T315I mutant, and as an inhibitor of Ras signaling. Its efficacy in preclinical models of leukemia and colon cancer highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its complete target profile and to explore its clinical utility in a broader range of malignancies. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other similar kinase inhibitors.

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